(2-methyl-1H-indol-5-yl) acetate
Description
Properties
IUPAC Name |
(2-methyl-1H-indol-5-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-9-6-10(14-8(2)13)3-4-11(9)12-7/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEMRRNQIDDQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315951 | |
| Record name | (2-methyl-1H-indol-5-yl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31720-90-8 | |
| Record name | 1H-Indol-5-ol, 2-methyl-, 5-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31720-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 298292 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031720908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC298292 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-methyl-1H-indol-5-yl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1H-indol-5-yl) acetate typically involves the esterification of (2-methyl-1H-indol-5-yl) acetic acid. One common method is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of more environmentally friendly catalysts and solvents is often explored to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1H-indol-5-yl) acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Products may include (2-methyl-1H-indol-5-yl) acetic acid or (2-methyl-1H-indol-5-yl) ketone.
Reduction: The primary product is (2-methyl-1H-indol-5-yl) ethanol.
Substitution: Substituted indole derivatives, depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that indole derivatives, including (2-methyl-1H-indol-5-yl) acetate, exhibit significant anticancer activity. A study demonstrated that related compounds could induce apoptosis in cancer cells and inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Case Study:
A specific derivative was tested against various cancer cell lines, showing IC50 values in the micromolar range. The mechanism involved the disruption of microtubule dynamics, which is critical for cell division.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Tubulin inhibition |
| Related Indole Derivative | MCF-7 | 10 | Apoptosis induction |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Indole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This makes them potential candidates for treating inflammatory diseases .
Plant Growth Regulation
This compound acts as a plant growth regulator, mimicking natural auxins. This property is utilized to enhance plant growth and development, particularly in crops susceptible to stress conditions.
Case Study:
Field trials demonstrated that applying this compound increased the yield of tomato plants by 20% under drought conditions compared to untreated plants.
| Treatment | Yield Increase (%) | Conditions |
|---|---|---|
| Control | 0 | Normal |
| This compound | 20 | Drought |
Precursor for Complex Molecules
In synthetic organic chemistry, this compound serves as a precursor for synthesizing more complex indole derivatives. Its ability to undergo various reactions makes it valuable in developing novel pharmaceuticals and agrochemicals.
Synthetic Pathways:
The compound can be transformed through:
- Oxidation: Leading to carboxylic acids.
- Reduction: Producing alcohol derivatives.
- Substitution Reactions: Forming diverse indole-based structures .
Biochemical Research
Indole derivatives are known to interact with multiple biochemical pathways, exhibiting activities such as:
Mechanism of Action
The mechanism of action of (2-methyl-1H-indol-5-yl) acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The acetate group can also undergo hydrolysis to release the active indole moiety.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and reported biological activities:
Key Research Findings
1,2-Dimethyl-1H-indol-5-yl acetate
- Synthesis : Produced via acetylation of the corresponding indol-5-ol precursor using acetic anhydride and triethylamine .
- Applications : Used as an intermediate in the synthesis of FAAH-1 inhibitors and other bioactive molecules .
N-(2-Methyl-1H-indol-5-yl)-1-naphthalenesulfonamide
- Activity : Exhibits potent anticancer activity by inhibiting microtubule polymerization and inducing cell cycle arrest (IC₅₀: 0.1–1.0 μM in cancer cell lines) .
- Mechanism : The sulfonamide group enhances binding to tubulin, disrupting cytoskeletal dynamics.
tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
- Utility : Serves as a carbamate-protected intermediate for drug discovery, offering stability under basic conditions .
Structural Derivatives with Serotonin Receptor Activity
- Compounds like N-[3-(2-dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide () are selective 5-HT₁F agonists, demonstrating efficacy in migraine therapy .
Impact of Substituents on Properties
- Metabolic Stability : Carbamate () and sulfonamide () derivatives exhibit greater metabolic stability than esters due to resistance to hydrolysis.
- Bioactivity : Sulfonamide and amide substituents (e.g., ) confer targeted receptor binding, whereas ester groups (e.g., ) are often metabolized to active acids.
Biological Activity
(2-methyl-1H-indol-5-yl) acetate is an indole derivative that has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on a range of studies and findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the acetylation of 2-methylindole. Various methodologies have been reported, including the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction yields the acetate with moderate to high efficiency depending on the conditions employed.
2.1 Antimicrobial Activity
Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. In a study evaluating various indole derivatives, it was found that this compound displayed notable antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for several strains were reported, demonstrating its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 8 | Antibacterial |
| This compound | 16 | Antifungal |
2.2 Antioxidant Activity
The antioxidant capacity of this compound has also been explored. In vitro assays demonstrated its ability to scavenge free radicals, with significant results in the DPPH and ABTS assays. The compound's reducing power was assessed using the Ferric Reducing Antioxidant Power (FRAP) assay, showing promising results indicative of its potential as a natural antioxidant.
2.3 Anticancer Properties
The anticancer potential of this compound has been investigated against various cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and MCF7 (breast cancer). Studies indicated that this compound inhibits cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 15 |
| A549 | 12 |
| MCF7 | 18 |
These findings suggest that this compound may act through mechanisms involving apoptosis induction and cell cycle arrest.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and cell growth pathways.
4. Case Studies
Several case studies have highlighted the therapeutic potential of indole derivatives:
Case Study 1: Antimicrobial Efficacy
A study conducted by Verma et al. demonstrated the antimicrobial efficacy of a series of indole derivatives, including this compound, against clinically relevant pathogens such as Staphylococcus aureus and Candida albicans .
Case Study 2: Anticancer Activity
In research published in Nature Scientific Reports, the anticancer effects of various indole derivatives were evaluated using MTT assays on different cancer cell lines . The results indicated that compounds similar to this compound exhibited significant cytotoxicity.
5. Conclusion
This compound represents a promising candidate for further pharmacological development due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. Continued research into its mechanisms of action and therapeutic applications could pave the way for new treatments in infectious diseases and cancer therapy.
Q & A
Q. What are the established synthetic routes for (2-methyl-1H-indol-5-yl) acetate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via acetylation of 2-methyl-5-hydroxyindole using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). Optimization involves controlling reaction temperature (reflux at 80–100°C) and stoichiometric ratios. Catalysts like palladium(II) acetate (0.1–1 mol%) can enhance efficiency in coupling reactions involving indole derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from acetic acid is recommended .
Q. Which analytical techniques are critical for characterizing this compound, and what spectral benchmarks should researchers expect?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Look for acetyl group signals (δ ~2.3 ppm for CH3, ~170 ppm for carbonyl carbon) and indole proton environments (δ 7.0–8.0 ppm for aromatic protons).
- HRMS : Exact mass calculation (e.g., C11H11NO2 requires [M+H]+ at m/z 190.0863) confirms molecular identity .
- X-ray crystallography : SHELXL refinement (via SHELX programs) resolves crystal packing and hydrogen-bonding networks, critical for structural validation .
Q. How can researchers validate the purity of this compound for biological assays?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Purity ≥95% is advisable for pharmacological studies. Thermal stability analysis (TGA/DSC) ensures no decomposition under storage conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound derivatives, such as inconsistent IC50 values across assays?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays). Control variables like buffer pH, ATP concentration, and cell membrane permeability. For FGFR inhibition studies, employ 3D molecular modeling (e.g., docking with AutoDock Vina) to correlate structural motifs (e.g., acetyl group orientation) with activity trends . Statistical analysis (e.g., Grubbs’ test) identifies outliers in replicate experiments .
Q. How can computational methods guide the design of this compound analogs with improved target selectivity?
- Methodological Answer : Perform molecular dynamics simulations (MD) to assess binding stability in target vs. off-target proteins (e.g., FGFR1 vs. FGFR4). QSAR models trained on indole derivatives predict substituent effects on logP and binding affinity. Free energy perturbation (FEP) calculations quantify ΔΔG for acetyl group modifications .
Q. What experimental designs address challenges in studying the metabolic stability of this compound in vitro?
- Methodological Answer : Use liver microsomes (human/rat) with NADPH cofactor to assess Phase I metabolism. LC-MS/MS identifies metabolites (e.g., deacetylated products). Include control inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways. For hydrolytic stability, incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
Q. How can researchers resolve spectral ambiguities in NMR data for this compound derivatives?
- Methodological Answer : Apply 2D NMR (COSY, HSQC, HMBC) to assign overlapping aromatic signals. For example, HMBC correlations between the acetyl carbonyl and adjacent indole protons confirm substitution patterns. Compare experimental data with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
